6-Chloro-2-fluoro-3-formylphenylboronic acid chemical properties
6-Chloro-2-fluoro-3-formylphenylboronic acid chemical properties
An In-depth Technical Guide to 6-Chloro-2-fluoro-3-formylphenylboronic Acid: Properties, Reactivity, and Applications
Abstract
6-Chloro-2-fluoro-3-formylphenylboronic acid is a highly functionalized, trifunctional aromatic building block of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a boronic acid, an aldehyde, a chloro group, and a fluoro group, offers multiple orthogonal points for chemical modification. This guide provides a comprehensive analysis of its chemical properties, predicted reactivity, and key applications, with a focus on its role in palladium-catalyzed cross-coupling reactions. Methodologies for its use, particularly in Suzuki-Miyaura coupling, are detailed, providing researchers with both theoretical insights and practical, field-proven protocols.
Chemical Identity and Physicochemical Properties
6-Chloro-2-fluoro-3-formylphenylboronic acid is a complex synthetic reagent. While specific experimental data for this exact molecule is not broadly published, its properties can be reliably inferred from its constituent functional groups and data from closely related structural analogs.
Molecular Structure
The structure combines a phenylboronic acid core with three key substituents. The ortho-fluoro and meta-chloro groups are strongly electron-withdrawing, while the formyl group provides a reactive site for further derivatization.
Caption: Chemical Structure of 6-Chloro-2-fluoro-3-formylphenylboronic acid.
Physicochemical Data Summary
The following table summarizes the key identifiers and computed or estimated physical properties.
| Property | Value | Source/Method |
| IUPAC Name | (6-Chloro-2-fluoro-3-formylphenyl)boronic acid | IUPAC Nomenclature |
| Molecular Formula | C₇H₅BClFO₃ | - |
| Molecular Weight | 202.38 g/mol | Calculated |
| CAS Number | Not readily available | N/A |
| Appearance | White to off-white solid/powder | Predicted based on analogs[1][2] |
| Melting Point | ~120-135 °C (estimated) | Inferred from analogs like 3-Fluoro-2-formylphenylboronic acid (123-127 °C)[1] |
| Solubility | Soluble in Methanol, DMF, Dioxane | Inferred from analogs[3] |
| Storage | 2-8°C, desiccated | Recommended for boronic acids[1] |
Reactivity, Synthesis, and Mechanistic Insights
The utility of 6-Chloro-2-fluoro-3-formylphenylboronic acid stems from its nature as a trifunctional synthetic building block. The boronic acid moiety is the primary reactive site for C-C bond formation, while the aldehyde and aryl halides offer handles for subsequent, orthogonal transformations.
Electronic Effects and Reactivity
The phenyl ring is highly electron-deficient due to the strong inductive-withdrawing effects of the ortho-fluoro, meta-chloro, and meta-formyl groups. This electronic profile has two major consequences:
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Enhanced Lewis Acidity: The electron deficiency increases the Lewis acidity of the boron center, potentially influencing the kinetics of the transmetalation step in cross-coupling reactions.
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Activation for Coupling: The electron-withdrawing groups enhance the electrophilicity of the boronic acid, making it an excellent coupling partner in Suzuki-Miyaura reactions.[4] This is crucial for coupling with electron-rich or sterically hindered aryl halides.
Core Application: The Suzuki-Miyaura Cross-Coupling
The primary application for this reagent is the palladium-catalyzed Suzuki-Miyaura reaction, a cornerstone of modern drug discovery for forging carbon-carbon bonds.[5][6][7]
The reaction proceeds via a well-established catalytic cycle involving three key steps:
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Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond to form a Pd(II) complex.
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Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 6-chloro-2-fluoro-3-formylphenyl moiety) to the palladium center, displacing the halide.
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Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst.
Caption: Orthogonal reactivity of the key functional groups.
Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a robust, self-validating protocol for a typical Suzuki-Miyaura coupling reaction using 6-Chloro-2-fluoro-3-formylphenylboronic acid.
Materials and Reagents
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Aryl Halide (Ar-X, e.g., an aryl bromide)
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6-Chloro-2-fluoro-3-formylphenylboronic acid (1.2 equivalents)
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Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
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Base (e.g., K₂CO₃, 2.0 equivalents)
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Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
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Inert gas (Nitrogen or Argon)
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Standard glassware for anhydrous reactions
Step-by-Step Methodology
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Vessel Preparation: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq.), 6-Chloro-2-fluoro-3-formylphenylboronic acid (1.2 eq.), palladium catalyst (0.03 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (N₂ or Ar) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 4 mL of dioxane and 1 mL of water per mmol of aryl halide) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Workup:
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Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Safety and Handling
As a laboratory chemical, proper safety precautions are essential. The following information is synthesized from safety data sheets of structurally similar compounds. [8][9][10][11][12]
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Hazard Classification: Expected to cause skin, eye, and respiratory tract irritation. May be corrosive. [8][9][10]* Personal Protective Equipment (PPE): Wear safety glasses or a face shield, chemical-resistant gloves, and a lab coat. [8]* Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. [11][12]Avoid contact with skin and eyes. [13]Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry place. [11]Refrigeration (2-8°C) is recommended to ensure long-term stability. [1]* First Aid:
Conclusion
6-Chloro-2-fluoro-3-formylphenylboronic acid is a powerful and versatile reagent for the synthesis of complex organic molecules. Its highly functionalized structure, combined with the predictable and robust reactivity of the boronic acid moiety in Suzuki-Miyaura coupling, makes it an invaluable tool for researchers in drug discovery and materials science. The presence of orthogonal reactive handles (aldehyde, chloro, and fluoro groups) further expands its utility, enabling the streamlined construction of sophisticated molecular scaffolds. Proper understanding of its reactivity and adherence to safety protocols will allow scientists to fully leverage the synthetic potential of this advanced building block.
References
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Sanecki, P., & Sanecka, A. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
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ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. Retrieved from ResearchGate. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Formylphenylboronic acid. Retrieved from Cole-Parmer. [Link]
-
Pinto, M., Alves, M. J., & Sousa, M. E. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
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Cammidge, A. N., & Crépy, K. V. L. (2004). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry. [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from Wikipedia. [Link]
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Çetinkaya, B., et al. (2022). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances. [Link]
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MDPI. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules. [Link]
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Carl Roth. (n.d.). Safety Data Sheet: Formic acid. Retrieved from Carl Roth. [Link]
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PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Retrieved from National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 3-Formylphenylboronic acid. Retrieved from National Center for Biotechnology Information. [Link]
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